1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
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Overview
Description
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core. The N-1 position is then substituted with a tert-butylcarbonate group to yield the key intermediate . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. .
Scientific Research Applications
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its FGFR inhibitory activity, it is being investigated for its potential in cancer therapy.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and progression.
Comparison with Similar Compounds
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Another compound with FGFR inhibitory activity.
1H-pyrrolo[3,4-c]pyridine: Known for its biological activities, including glucose reduction.
1H-pyrrolo[2,3-c]pyridine: Used in various synthetic applications. The uniqueness of this compound lies in its specific substitution pattern and its potential as a lead compound for drug development targeting FGFRs.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-3-6-7(11)2-4-10-8(6)9(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
VRONOJUASJQMAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2C(=O)O |
Origin of Product |
United States |
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